An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-methoxyphenyl)methanol
An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic alcohol and a synthetically versatile aryl bromide, makes it an important intermediate in the preparation of more complex molecules, including potential pharmaceutical agents and other functional materials. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key spectral data.
Chemical and Physical Properties
The fundamental properties of (2-Bromo-5-methoxyphenyl)methanol are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General Properties
| Property | Value | Reference |
| IUPAC Name | (2-Bromo-5-methoxyphenyl)methanol | [1] |
| Synonyms | 2-Bromo-5-methoxybenzyl alcohol | [1] |
| CAS Number | 150192-39-5 | [1] |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Appearance | White to off-white solid | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 217.06 g/mol | [1] |
| Melting Point | 49 °C | [2] |
| Boiling Point | 308.2 ± 27.0 °C (Predicted) | [2] |
| Density | 1.513 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.01 ± 0.10 (Predicted) | [2] |
Synthesis and Purification
The most common and direct route to synthesize (2-Bromo-5-methoxyphenyl)methanol is through the reduction of the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the reduction of substituted benzaldehydes using sodium borohydride.
Materials:
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2-Bromo-5-methoxybenzaldehyde
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Methanol (anhydrous)
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Sodium borohydride (NaBH₄)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
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Hexane and Ethyl acetate (for elution)
Procedure:
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In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Once the reaction is complete, cool the mixture again to 0 °C and quench the reaction by the slow addition of deionized water.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with deionized water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
The crude (2-Bromo-5-methoxyphenyl)methanol can be purified by column chromatography.
Procedure:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pack a chromatography column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).
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Load the dissolved sample onto the top of the silica gel column.
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Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2-Bromo-5-methoxyphenyl)methanol as a white to off-white solid.
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For further purification, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.
Spectral Characterization
The identity and purity of the synthesized (2-Bromo-5-methoxyphenyl)methanol are confirmed by various spectroscopic methods.
Table 3: Spectral Data
| Technique | Key Features and Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. A singlet for the benzylic (-CH₂OH) protons around δ 4.6 ppm. A broad singlet for the hydroxyl (-OH) proton, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. A carbon signal for the methoxy group around δ 55 ppm. A signal for the benzylic carbon (-CH₂OH) around δ 65 ppm. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹. C-O stretching band around 1000-1250 cm⁻¹. Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed, along with an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation. |
Safety and Handling
(2-Bromo-5-methoxyphenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The presence of the aryl bromide functionality allows for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into an ether or ester. These synthetic handles make (2-Bromo-5-methoxyphenyl)methanol a versatile starting material for the synthesis of novel compounds in drug discovery and materials science.
Disclaimer: This document is intended for informational purposes for qualified professionals and should not be considered a substitute for established laboratory safety protocols and procedures. All experiments should be conducted with appropriate risk assessments and in accordance with institutional safety guidelines.
